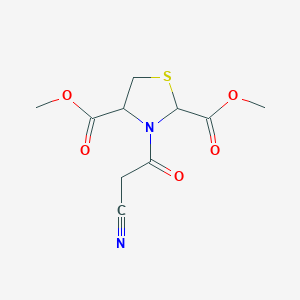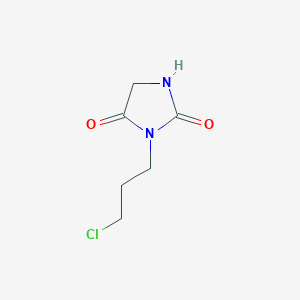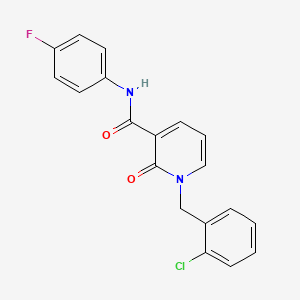
1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with similar structures, such as “4-(2-CHLOROBENZYL)-N-(1-(4-FLUOROPHENYL)ETHYLIDENE)-1-PIPERAZINAMINE” and “1- (2-CHLOROBENZYL)-3- (4-FLUOROPHENYL)UREA”, are often used in research and have various applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR and IR spectroscopy. For example, the structure of “3-(2-Chlorobenzyl)-6-(4-fluorophenyl)-7H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazine” was confirmed using these methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations like oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques. For instance, “4-Chlorophenyl isocyanate” has a melting point of 26-29°C and a boiling point of 203-204°C .Applications De Recherche Scientifique
Discovery and Inhibition Studies
The compound 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These compounds have shown promise in preclinical cancer models, particularly in inhibiting the Met kinase superfamily, which is implicated in various forms of cancer. For example, one such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Spectroscopic and Structural Analyses
Research has also focused on the spectroscopic investigation of dihydronicotinamides, which are structurally similar to this compound. These studies provide insights into the conformation, absorption, and fluorescence properties of such compounds, offering a foundational understanding of their physical and chemical behaviors. The effective conjugation observed between the dihydropyridine and carboxamide π-systems, as well as established transoid and cisoid conformations, are critical for designing compounds with desired optical and electronic properties (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Material Applications
The compound and its derivatives have implications in material science as well, particularly in the synthesis of novel carboxamides. For instance, the reaction of carboxylic acids and amines with specific pyridinium salts has afforded corresponding carboxamides in good yields, showcasing the compound's utility in organic synthesis and potential applications in creating new materials with unique properties (Mukaiyama, Aikawa, & Kobayashi, 1976).
Polymeric and Coating Applications
Furthermore, the structural motifs present in this compound have been explored in the development of polyamides and coatings. Polyamides synthesized from related bis(ether-carboxylic acids) or bis(ether amines) derived from similar phenolic compounds have shown excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Hsiao, Yang, & Chen, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-15-9-7-14(21)8-10-15/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASICIPKDICDKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2579189.png)
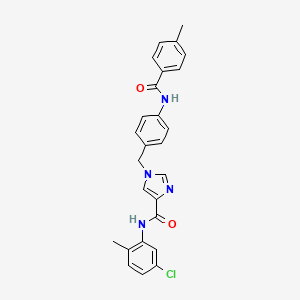
![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)
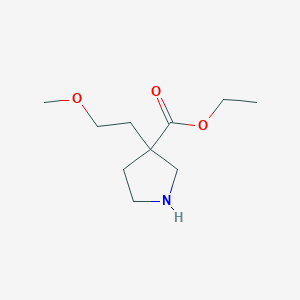
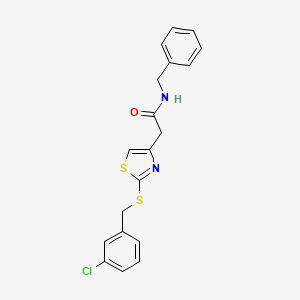
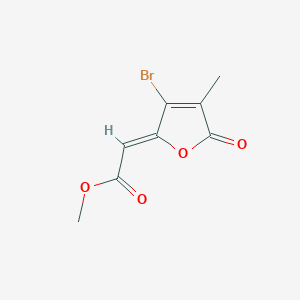
![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

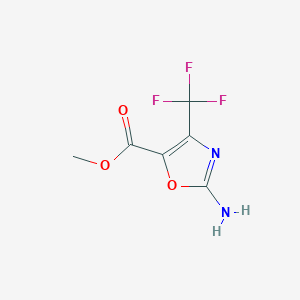
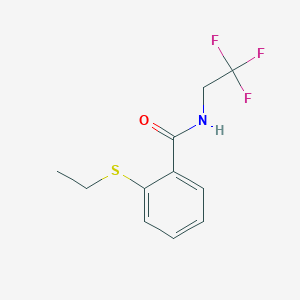
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2579205.png)

